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molecular formula C11H11Cl B8382477 5-(4-Chlorophenyl)pent-1-yne

5-(4-Chlorophenyl)pent-1-yne

Cat. No. B8382477
M. Wt: 178.66 g/mol
InChI Key: RAKBLEAYIVUDNK-UHFFFAOYSA-N
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Patent
US08101650B2

Procedure details

The title compound was synthesized using 3-(4-chlorophenyl)-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
Name
3-(4-chlorophenyl)-1-iodopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10]I)=[CH:4][CH:3]=1.[C-:12]#[C-:13].[Na+].[Na+]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:12]#[CH:13])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
3-(4-chlorophenyl)-1-iodopropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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